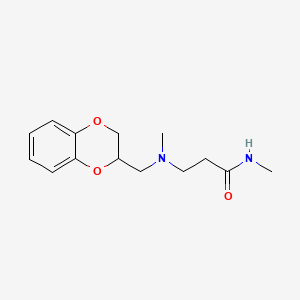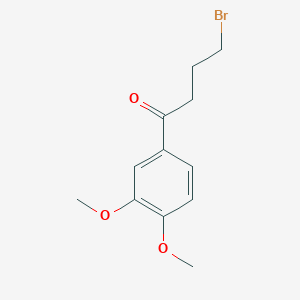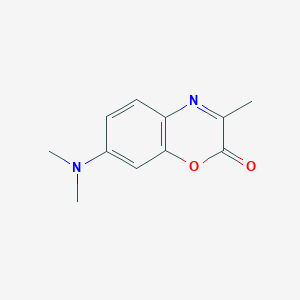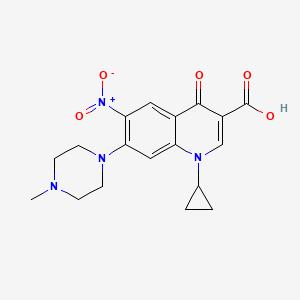
Agn-PC-0mvhp2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0mvhp2 is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0mvhp2 typically involves a multi-step process that includes the use of specific reagents and catalysts. The initial step often involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, acids, and bases, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves continuous monitoring of reaction parameters to optimize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound from impurities.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0mvhp2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that interact with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, typically in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenated solvents and catalysts are often used to facilitate substitution reactions, where one functional group is replaced by another.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds. Substitution reactions often result in the formation of new functionalized molecules.
Scientific Research Applications
Agn-PC-0mvhp2 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool.
Industry: this compound is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism by which Agn-PC-0mvhp2 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies have shown that it can affect signal transduction pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Agn-PC-0mvhp2 is compared with other similar compounds to highlight its uniqueness:
AGN-PC-0MXVWT: Known for its high efficacy in inhibiting epidermal growth factor receptor interactions.
AGN-PC-0CUK9P: Demonstrates dual inhibition of kinase and angiogenesis activities.
Phenytoin and Carbamazepine: Both are sodium channel blockers used in the treatment of epileptic seizures.
These comparisons underscore the distinct chemical and biological properties of this compound, making it a compound of significant interest in various research domains.
Properties
CAS No. |
93106-68-4 |
|---|---|
Molecular Formula |
C18H20N4O5 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-cyclopropyl-7-(4-methylpiperazin-1-yl)-6-nitro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H20N4O5/c1-19-4-6-20(7-5-19)15-9-14-12(8-16(15)22(26)27)17(23)13(18(24)25)10-21(14)11-2-3-11/h8-11H,2-7H2,1H3,(H,24,25) |
InChI Key |
QUJXLLBTRBWHJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



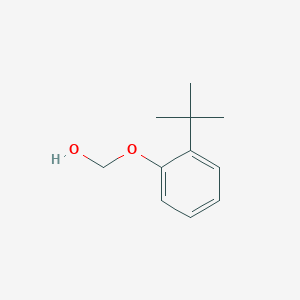
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)


![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)
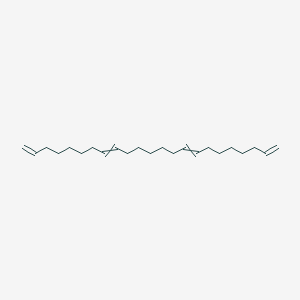

![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
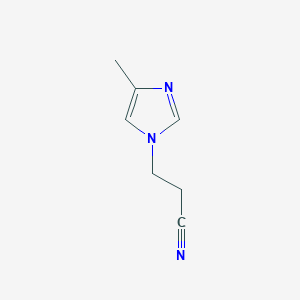
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
